molecular formula C14H9NO2 B7949855 2-(1H-pyridin-4-ylidene)indene-1,3-dione

2-(1H-pyridin-4-ylidene)indene-1,3-dione

Cat. No.: B7949855
M. Wt: 223.23 g/mol
InChI Key: RFJVOUZINWUTIG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is formally named 2-(pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione under IUPAC rules. This nomenclature reflects its core structure:

  • Indene-1,3-dione : A bicyclic system comprising a fused benzene ring and a cyclopentadienone moiety with ketone groups at positions 1 and 3.
  • Pyridin-4(1H)-ylidene : A pyridine-derived substituent where the nitrogen atom at position 1 adopts a ylidene configuration (a divalent group with adjacent double bonds), attached to the indene system at position 2.

Alternative names include 2-(1H-pyridin-4-ylidene)indan-1,3-dione and 2-(4-pyridylidene)indene-1,3-dione , though these are not IUPAC-compliant. The CAS registry numbers 49803-28-3 and 63542-24-5 correspond to its tautomeric forms and synthetic derivatives.

Molecular Formula and Structural Elucidation

The molecular formula C₁₄H₉NO₂ (molecular weight: 223.23 g/mol) was confirmed via high-resolution mass spectrometry. The structure consists of:

  • An indene-1,3-dione core : A planar bicyclic system with conjugated π-electrons across the diketone and aromatic rings.
  • A pyridin-4-ylidene substituent : A six-membered aromatic ring containing one nitrogen atom, bonded to the indene system via a conjugated double bond at position 2.
Property Value
Molecular formula C₁₄H₉NO₂
Molecular weight 223.23 g/mol
SMILES O=C1C(C(C2=C1C=CC=C2)=O)=C3C=CNC=C3
Topological polar surface area 49.93 Ų

Structural elucidation relies on spectroscopic techniques:

  • Nuclear magnetic resonance (NMR) : The ^1H NMR spectrum shows distinct signals for the pyridine protons (δ 8.5–9.0 ppm) and indene aromatic protons (δ 7.2–8.0 ppm).
  • Infrared (IR) spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ confirm the diketone and pyridinylidene groups.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for 2-(1H-pyridin-4-ylidene)indene-1,3-dione remains unpublished, related spirobi[indene] derivatives offer insights. For example, the structurally analogous 1′,3′-dihydro-2,2′-spirobi[indene] crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 11.0333(13) Å, b = 15.7993(19) Å, and c = 7.0619(9) Å. Key features include:

  • Planarity : The indene-dione core adopts a near-planar conformation due to π-conjugation.
  • Intermolecular interactions : Hydrogen bonding between carbonyl oxygen and adjacent protons stabilizes the lattice.
Crystallographic parameter Value
Space group P2₁/c
Unit cell volume 1230.0(3) ų
Z (molecules per unit cell) 4
R-factor 0.0420

The pyridinylidene group introduces steric constraints, potentially favoring a twisted conformation to minimize non-bonded interactions.

Tautomeric Behavior and Electronic Structure

The compound exhibits keto-enol tautomerism , a hallmark of β-diketones. In the enol form, the hydroxyl proton bridges the two carbonyl groups, forming a six-membered conjugated system. However, the pyridinylidene substituent modifies this equilibrium:

  • Electronic effects : The electron-withdrawing pyridine nitrogen destabilizes the enolate, shifting the equilibrium toward the keto form.
  • Conjugation : The planar arrangement allows delocalization of π-electrons across the indene-dione and pyridine rings, evidenced by UV-Vis absorption maxima near 300–350 nm.

Density functional theory (DFT) calculations predict:

  • A HOMO-LUMO gap of ~3.5 eV, indicative of moderate electronic excitation energy.
  • Charge density distribution : Elevated electron density at the diketone oxygen atoms and pyridine nitrogen, facilitating nucleophilic attacks at the α-carbon.

This electronic profile underpins the compound’s utility as a ligand in coordination chemistry and a precursor in heterocyclic synthesis.

Properties

IUPAC Name

2-(1H-pyridin-4-ylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJVOUZINWUTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C=CNC=C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C=CNC=C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The indene-1,3-dione core is highly modifiable, with substituents dictating functionality. Below is a comparative analysis with structurally related compounds:

Structural and Electronic Comparisons
Compound Substituent Key Properties/Applications References
2-(1H-Pyridin-4-ylidene)indene-1,3-dione Pyridin-4-ylidene Potential OLED material, corrosion inhibitor (predicted)
DMABI 4-(N,N-Dimethylamino)benzylidene Organic semiconductor, surface potential modulation
ZWK1 (Pyranylidene derivative) 4-Styryl-pyranylidene Red electroluminescence (667 nm), OLED efficiency: 1.78 cd/A
Compound 12 () 4-(1-Hydrazonoethyl)phenyl Antimicrobial activity (B. subtilis: 133% vs. ampicillin)
2-(3-Chlorophenyl) derivative 3-Chlorophenyl Structural analog with halogen substitution (collision cross-section studied)

Key Observations :

  • Electronic Effects: The pyridin-4-ylidene group likely lowers the LUMO energy compared to DMABI’s dimethylamino-benzylidene (electron-donating), enhancing electron affinity for charge transport in semiconductors or OLEDs .
  • Optoelectronic Performance : ZWK1’s pyranylidene substituent achieves red emission (667 nm) with CIE coordinates (0.65, 0.34). Replacing pyranylidene with pyridin-4-ylidene may redshift emission further due to stronger electron withdrawal, but efficiency could drop as seen in ZWK2 (705 nm, 10x lower efficiency) .
  • Biological Activity : Antimicrobial isoindoline-diones (e.g., Compound 12) rely on hydrazone groups for activity, whereas the pyridine variant’s planarity and solubility may alter binding to microbial targets .
Crystallographic and Supramolecular Behavior
  • Hydrogen Bonding: Hydroxyl-substituted derivatives (e.g., 2-hydroxy-2-(2-oxocycloheptyl)-indene-dione) form 3D networks via O–H⋯O and π-π stacking (centroid distance: 3.737 Å) . The pyridin-4-ylidene group lacks hydroxyl donors but may engage in N⋯H interactions or π-stacking, influencing thin-film morphology in OLEDs.
  • Conformational Flexibility : The indene-dione core adopts twisted or planar conformations depending on substituents. Pyridin-4-ylidene’s rigidity could favor planar structures, enhancing charge mobility .
Computational Predictions
  • Corrosion Inhibition : DFT studies on 2-arylidene-indene-diones predict adsorption on Fe (110) via electron-rich regions. The pyridin-4-ylidene’s nitrogen may strengthen adsorption via lone-pair interactions, improving inhibition efficiency .
  • Reactivity Parameters : Frontier molecular orbital (FMO) analysis suggests pyridin-4-ylidene derivatives exhibit lower ΔE gaps than DMABI, correlating with higher chemical reactivity .

Optoelectronics

  • OLED Efficiency : ZWK1 achieves 1.78 cd/A at 100 cd/m². Pyridin-4-ylidene analogs may require optimization of layer thickness (e.g., 85–95 nm) and hole-transport layers (PEDOT:PSS) to mitigate efficiency losses from red-shifted emission .
  • Dye Chemistry: Disperse Yellow 54 (2-(3-hydroxyquinolin-2-yl)indene-dione) shows λmax influenced by extended conjugation. Pyridine substitution could alter absorption/emission for niche dye applications .

Preparation Methods

Traditional Condensation Methods

The classical synthesis of indene-1,3-dione begins with dialkyl phthalate 1 and ethyl acetate 2 under basic conditions, forming the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion 3 . Acidic hydrolysis and decarboxylation yield indene-1,3-dione 4 in approximately 50% yield over two steps. This method remains prevalent due to its scalability and accessibility of starting materials. Alternative pathways include the oxidation of indane 5 using systems such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO), though yields are often suboptimal (17–18%).

Modern Catalytic Approaches

Recent advances employ Cu-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde 6 to form 3-hydroxy-2,3-dihydro-1H-inden-1-one 7 (87% yield), followed by oxidation with Jones’ reagent or IBX to achieve 4 in >90% yield. These methods highlight the shift toward catalytic efficiency and reduced reliance on harsh reagents.

The Knoevenagel reaction, a cornerstone in indene-1,3-dione functionalization, enables the introduction of pyridin-4-ylidene groups via condensation with heteroaromatic aldehydes.

Reaction Mechanism and Conditions

Indene-1,3-dione 4 undergoes condensation with aldehydes in ethanol under basic catalysis (e.g., piperidine or sodium acetate). The reaction proceeds via enolate formation at the methylene carbon, followed by nucleophilic attack on the aldehyde carbonyl. For pyridin-4-carbaldehyde, this yields this compound after dehydration (Table 1).

Table 1: Knoevenagel Condensation Parameters for Indene-1,3-dione Derivatives

AldehydeCatalystSolventTemperature (°C)Yield (%)Reference
BenzaldehydePiperidineEthanolReflux78
4-NitrobenzaldehydeNaOAcEtOHRT82
Pyridin-4-carbaldehydePiperidineEtOHReflux70*Proposed

*Theoretical yield extrapolated from analogous reactions.

Optimization of Pyridin-4-ylidene Incorporation

Key challenges include steric hindrance from the pyridine ring and electronic effects. Polar aprotic solvents (e.g., DMF) may enhance solubility of pyridin-4-carbaldehyde, while microwave-assisted synthesis could reduce reaction times. Post-condensation purification via recrystallization from ethanol or acetonitrile is critical for isolating the target compound.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer convergent pathways to assemble this compound in a single pot, leveraging in situ generation of intermediates.

Role of Malononitrile and Diamines

In a reported MCR, 1,3-indandione 3 reacts with 1,1-bis(methylthio)-2-nitroethene 1 , diamines 2 , and malononitrile 4 under p-TSA catalysis to form spiro-imidazo pyridine-indene derivatives. Adapting this protocol, substitution of diamines with pyridine-containing amines could direct pyridin-4-ylidene formation (Scheme 1).

Scheme 1: Proposed Multi-component Synthesis Pathway

  • 3 + 1 → Heterocyclic ketene aminal

  • Condensation with malononitrile 4 → Pyridine ring formation

  • Cyclization → this compound

Acid-Catalyzed Cyclization Pathways

p-Toluenesulfonic acid (p-TSA) facilitates protonation of 1,3-indandione, enhancing electrophilicity for subsequent Knoevenagel steps. Cyclization under reflux in ethanol promotes aromatization, critical for pyridin-4-ylidene stability.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)PurityScalabilityFunctional Group Tolerance
Knoevenagel Condensation70HighModerateModerate (electron-deficient aldehydes preferred)
Multi-component Reaction65*MediumHighBroad (amines, nitriles)

*Theoretical yield based on analogous MCRs.

The Knoevenagel method offers superior purity but requires stoichiometric aldehydes. MCRs, while scalable, necessitate precise stoichiometry control to avoid side products.

Q & A

Q. Table 1: Key Steps in Synthesis and Characterization

StepProcessConditionsCharacterization
1CondensationReflux in acetic anhydride (4 hrs)TLC monitoring
2PurificationColumn chromatography (DCM)¹H-NMR, IR, elemental analysis
3CrystallizationRecrystallization (methanol)SCXRD

Q. Table 2: Computational Parameters for DFT Studies

ParameterValueSoftwareOutcome
Basis Set6-31G(d)Spartan 14EHOMO/ELUMO energies
FunctionalB3LYPGaussianGlobal electrophilicity (ω)
MD Force FieldCOMPASSMaterials StudioAdsorption energy on Fe (110)

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